6-Amino-2,4-dibromo-3-fluorophenol
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Overview
Description
6-Amino-2,4-dibromo-3-fluorophenol is an organic compound with the molecular formula C6H4Br2FNO and a molecular weight of 284.91 g/mol . This compound is characterized by the presence of amino, bromine, and fluorine substituents on a phenol ring, making it a valuable building block in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dibromo-3-fluorophenol typically involves the bromination and fluorination of phenol derivatives followed by amination. One common method includes:
Bromination: Phenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions.
Fluorination: The brominated phenol is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to brominate phenol with bromine.
Fluorination: Employing industrial fluorination techniques to ensure efficient and safe introduction of fluorine atoms.
Amination: Utilizing high-pressure reactors for the amination step to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dibromo-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2,4-dibromo-3-fluorophenol is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dibromo-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique substituents allow it to bind to active sites or alter the conformation of target molecules, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluorophenol: Similar structure but lacks the amino group.
6-Amino-2-bromo-3-fluorophenol: Similar but with only one bromine atom.
2,4-Dibromo-3-hydroxybenzoic acid: Similar bromination pattern but with a carboxylic acid group instead of an amino group.
Uniqueness
6-Amino-2,4-dibromo-3-fluorophenol is unique due to the combination of amino, bromine, and fluorine substituents on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-amino-2,4-dibromo-3-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO/c7-2-1-3(10)6(11)4(8)5(2)9/h1,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMAAPXJSAAGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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